molecular formula C23H26N4O6S B11615119 3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11615119
M. Wt: 486.5 g/mol
InChI Key: KAOFCGRSYOXEAE-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a pyrimidinylsulfamoyl phenyl moiety. Its molecular formula is C23H26N4O6S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triethoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group results in an amine .

Scientific Research Applications

3,4,5-TRIETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of triethoxy groups enhances its solubility and reactivity, while the pyrimidinylsulfamoyl moiety provides specific binding interactions with biological targets .

Properties

Molecular Formula

C23H26N4O6S

Molecular Weight

486.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C23H26N4O6S/c1-4-31-19-14-16(15-20(32-5-2)21(19)33-6-3)22(28)26-17-8-10-18(11-9-17)34(29,30)27-23-24-12-7-13-25-23/h7-15H,4-6H2,1-3H3,(H,26,28)(H,24,25,27)

InChI Key

KAOFCGRSYOXEAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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